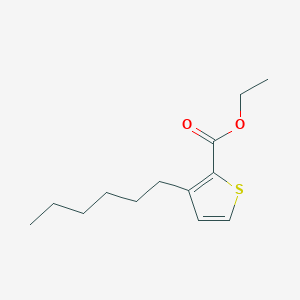![molecular formula C10H19F3N2O2 B13174598 tert-butyl N-[4-amino-3-(trifluoromethyl)butyl]carbamate](/img/structure/B13174598.png)
tert-butyl N-[4-amino-3-(trifluoromethyl)butyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[4-amino-3-(trifluoromethyl)butyl]carbamate is a chemical compound with the molecular formula C10H19F3N2O2. It is known for its unique structural features, including a tert-butyl group, an amino group, and a trifluoromethyl group. This compound is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-amino-3-(trifluoromethyl)butyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable amine precursor. One common method includes the use of tert-butyl carbamate and 4-amino-3-(trifluoromethyl)butylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like N,N-diisopropylethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[4-amino-3-(trifluoromethyl)butyl]carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro compounds, amines, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl N-[4-amino-3-(trifluoromethyl)butyl]carbamate is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of tert-butyl N-[4-amino-3-(trifluoromethyl)butyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate
- tert-Butyl 4-amino-3-(trifluoromethyl)phenylcarbamate
- tert-Butyl (4-bromobutyl)carbamate
Uniqueness
tert-Butyl N-[4-amino-3-(trifluoromethyl)butyl]carbamate is unique due to the presence of both the tert-butyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H19F3N2O2 |
|---|---|
Molecular Weight |
256.27 g/mol |
IUPAC Name |
tert-butyl N-[3-(aminomethyl)-4,4,4-trifluorobutyl]carbamate |
InChI |
InChI=1S/C10H19F3N2O2/c1-9(2,3)17-8(16)15-5-4-7(6-14)10(11,12)13/h7H,4-6,14H2,1-3H3,(H,15,16) |
InChI Key |
UKAOODOCYCWEIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(CN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


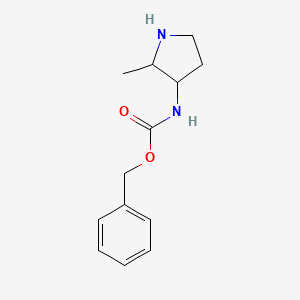
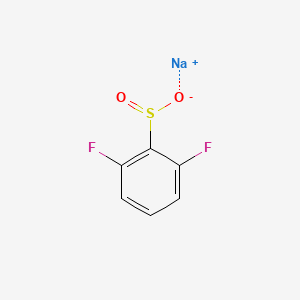
![N-[(3-hydroxypyrrolidin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B13174540.png)
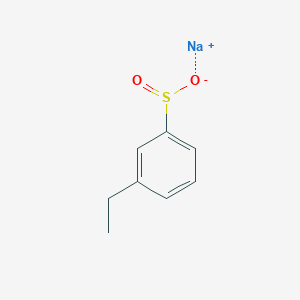
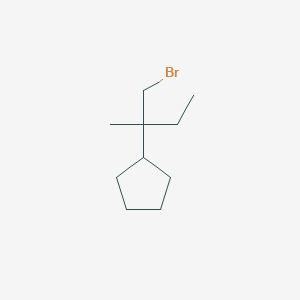
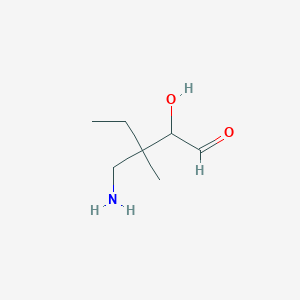


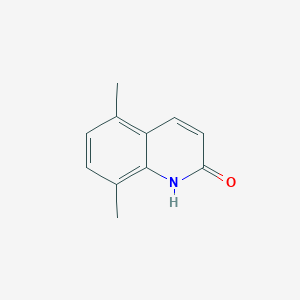
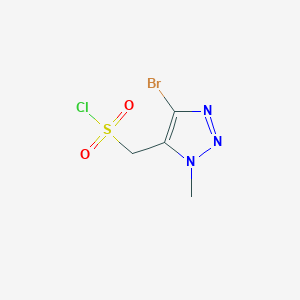
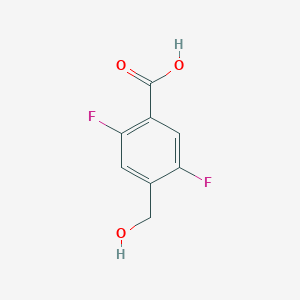
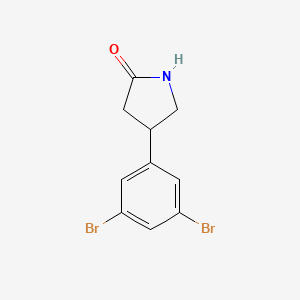
![Ethyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide](/img/structure/B13174602.png)
